![molecular formula C14H10N2O2 B2421713 1-Phenyl-1H-benzoimidazole-5-carboxylic acid CAS No. 250691-98-6](/img/structure/B2421713.png)
1-Phenyl-1H-benzoimidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1H-benzoimidazole-5-carboxylic acid is a benzimidazole derivative . It has been used in the preparation of 1H-benzoimidazole-5-carboxylic acid benzotriazol-1-yl ester .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acid under harsh dehydrating reaction conditions . The oxidizing agent Na2S2O5 forms sodium bisulfite (NaHSO3) in water which then forms an adduct with aldehyde and reacts with the diamine derivatives to give the final compounds .
Molecular Structure Analysis
The molecular structure of 1-Phenyl-1H-benzoimidazole-5-carboxylic acid is represented by the formula C14H10N2O2 . The InChI code for this compound is 1S/C14H10N2O2/c17-14(18)10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h1-9H, (H,17,18) .
Chemical Reactions Analysis
Benzimidazole is a base and can be deprotonated with stronger bases . It can also serve as a ligand in coordination chemistry .
Physical And Chemical Properties Analysis
The molecular weight of 1-Phenyl-1H-benzoimidazole-5-carboxylic acid is 238.25 . It is a solid compound .
Scientific Research Applications
Antimicrobial Activities
1-Phenyl-1H-benzoimidazole-5-carboxylic acid derivatives demonstrate significant effectiveness against various microorganisms, including gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus), gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeuroginosa), and fungi (e.g., Candida albicans, Aspergillus niger) (El-Meguid, 2014).
Antihypertensive Activity
Derivatives of 1-Phenyl-1H-benzoimidazole-5-carboxylic acid have been synthesized and demonstrated potent antihypertensive effects. These compounds were effective in reducing blood pressure in hypertensive models (Sharma, Kohli, & Sharma, 2010).
Self-Assembly and Host Molecule Properties
Research indicates that certain derivatives of this compound can act as preorganized host molecules for water, demonstrating unique self-assembly properties through non-covalent interactions (Srivastava, Singh, Tewari, Puerta, & Valerga, 2012).
Application in Organic Light-Emitting Diodes (OLEDs)
Benzoimidazole derivatives, including those related to 1-Phenyl-1H-benzoimidazole-5-carboxylic acid, have been utilized in the development of blue phosphorescent OLEDs. These materials show promising electron-accepting properties and are effective in exciplex forming co-hosts for OLED applications (Hu et al., 2017).
Photostabilizing Properties in Dyes
Certain benzoimidazole derivatives exhibit enhanced photostability and induced fluorescence properties. These attributes make them suitable for applications in dyeing processes, especially for polyester and nylon fabrics (Jadhav, Shinde, & Sekar, 2018).
Catalysis and Polymerization
These compounds are also explored in catalytic activities and polymerization processes. For instance, they have been used in the polymerization of methyl acrylate, demonstrating controlled polymerization under specific conditions (Zhou, Zhu, Cheng, & Zhu, 2007).
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Benzimidazole compounds have been known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or disrupting protein function .
Biochemical Pathways
Benzimidazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Benzimidazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, and antiviral effects .
Safety and Hazards
Future Directions
Benzimidazole compounds have shown promising therapeutic potential and are extensively explored as potent inhibitors of various enzymes involved in a wide range of therapeutic uses . Therefore, future research could focus on designing and developing potential anti-inflammatory drugs to target inflammation-promoting enzymes .
properties
IUPAC Name |
1-phenylbenzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h1-9H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVKJLNIUBHSTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1H-benzoimidazole-5-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.